Einecs 254-459-9

説明

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU between 1971 and 1981. However, general methodologies for analyzing EINECS compounds can be applied. For instance, EINECS substances are often evaluated using computational toxicology tools like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSARs) to predict properties such as toxicity, bioavailability, and environmental persistence .

特性

CAS番号 |

39455-35-1 |

|---|---|

分子式 |

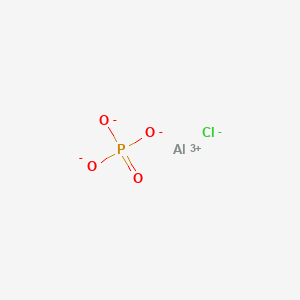

AlClO4P- |

分子量 |

157.40 g/mol |

IUPAC名 |

aluminum;chloride;phosphate |

InChI |

InChI=1S/Al.ClH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+3;;/p-4 |

InChIキー |

CILUWGMVMJYTTD-UHFFFAOYSA-J |

正規SMILES |

[O-]P(=O)([O-])[O-].[Al+3].[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Aluminum chloride phosphate can be synthesized through various methods. One common method involves the reaction of aluminum chloride with potassium phosphate in an aqueous solution. The reaction can be represented as follows:

AlCl3+K3PO4→AlPO4+3KCl

In this reaction, aluminum chloride and potassium phosphate are mixed in water, resulting in the formation of aluminum phosphate and potassium chloride . The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing of the reactants.

Industrial Production Methods

In industrial settings, aluminum chloride phosphate is often produced using a microfluidic approach. This method involves the use of a chaotic micromixer to enhance the mixing between reactants, such as aluminum chloride and phosphoric acid. The process includes magnetic stirring and continuous-flow shearing during the settling of the aluminum phosphate precipitate . This method provides better control over particle size distribution and ensures consistent quality of the final product.

化学反応の分析

Types of Reactions

Aluminum chloride phosphate undergoes various chemical reactions, including precipitation reactions, acid-base reactions, and complexation reactions. One notable reaction is its formation from the reaction between aluminum chloride and potassium phosphate, as mentioned earlier.

Common Reagents and Conditions

Common reagents used in reactions involving aluminum chloride phosphate include potassium phosphate, phosphoric acid, and other phosphate-containing compounds. The reactions are typically carried out in aqueous solutions at room temperature with constant stirring.

Major Products Formed

The major product formed from the reaction of aluminum chloride with potassium phosphate is aluminum phosphate. This compound is an insoluble solid that precipitates out of the solution .

科学的研究の応用

Aluminum chloride phosphate has a wide range of applications in scientific research. Some of its notable applications include:

Chemistry: Used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.

Biology: Employed in the preparation of aluminum-based adjuvants for vaccines, enhancing the immune response.

作用機序

The mechanism of action of aluminum chloride phosphate varies depending on its application. In the context of vaccine adjuvants, it enhances the immune response through several mechanisms, including the depot effect, phagocytosis, activation of pro-inflammatory signaling pathways, and host cell DNA release . These mechanisms help to improve the stability and efficacy of vaccines.

類似化合物との比較

Research Implications and Limitations

- Methodology Validation: While RASAR and QSAR models are powerful, their accuracy depends on the structural diversity of training data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。